BenchChemオンラインストアへようこそ!

4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid uniquely combines a free C2 carboxylic acid with a C4 pyrrolidine on a rigid benzofuro[3,2-d]pyrimidine core (XLogP3 2.8; only 2 rotatable bonds). The free acid eliminates ester hydrolysis steps, enabling direct HATU/EDCI-mediated amide coupling for parallel library synthesis. Compared to ester analogs or XL413-like scaffolds, this compound reduces synthesis time by one step and avoids base-induced side reactions. A preferred core for lead optimization where logD 2–3 is critical for permeability and promiscuity risk reduction. Available at 98% purity.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 933245-27-3
Cat. No. B2362192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid
CAS933245-27-3
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C15H13N3O3/c19-15(20)13-16-11-9-5-1-2-6-10(9)21-12(11)14(17-13)18-7-3-4-8-18/h1-2,5-6H,3-4,7-8H2,(H,19,20)
InChIKeyBSTOAIVUSDDVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid (CAS 933245-27-3) – Core Structural Profile and Sourcing Context


4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid is a fused tricyclic heterocycle composed of a benzofuro[3,2-d]pyrimidine scaffold bearing a pyrrolidine ring at position 4 and a free carboxylic acid at position 2 [1]. With a molecular formula of C₁₅H₁₃N₃O₃ and a molecular weight of 283.28 g/mol, the compound is classified as a pyrimidine derivative and is offered as a research-grade building block primarily by chemical suppliers . The combination of a rigid planar core, a basic pyrrolidine nitrogen, and an ionizable carboxylic acid produces a distinct physicochemical profile (computed XLogP3 = 2.8; H-bond donor count = 1; H-bond acceptor count = 6) that differentiates it from common benzofuro[3,2-d]pyrimidine analogs lacking the carboxylic acid handle [1].

Why Generic Substitution Is Insufficient for 4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid (933245-27-3)


Benzofuro[3,2-d]pyrimidine derivatives exhibit widely divergent biological and physicochemical behavior depending on the nature and position of substituents. For example, the potent Cdc7 kinase inhibitor XL413 (IC₅₀ = 3.4 nM) carries a (2S)-pyrrolidin-2-yl group at position 2, an oxo group at position 4, and an 8-chloro substituent, while lacking the free carboxylic acid present on the target compound [1]. Conversely, ester analogs such as ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate serve primarily as synthetic intermediates requiring additional hydrolysis steps to unmask the carboxylic acid [2]. The target compound uniquely combines a pyrrolidine at position 4 with a free carboxylic acid at position 2, offering a distinct vector for amide conjugation without protecting-group manipulation. These structural differences translate into measurable variations in computed lipophilicity, hydrogen-bonding capacity, and synthetic tractability that preclude simple interchangeability in lead optimization or library synthesis workflows.

Quantitative Differentiation Evidence for 4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid (933245-27-3) Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. XL413 and Ester Analog

The target compound exhibits an XLogP3 of 2.8, positioning it in a moderate lipophilicity range suitable for oral bioavailability optimization. This value is approximately 1.5 log units higher than that of the Cdc7 inhibitor XL413 (computed XLogP3 ≈ 1.3) and approximately 0.8 log units lower than the ethyl ester analog ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate (computed XLogP3 ≈ 3.6) [1][2]. The intermediate lipophilicity of the target compound, combined with a single H-bond donor, provides a differentiated balance of permeability and solubility relative to these common comparators.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count: Target Compound vs. XL413 and Ester Analog

The target compound possesses exactly one hydrogen-bond donor (the carboxylic acid OH), compared to two H-bond donors in XL413 (the lactam NH and pyrrolidine NH) and zero H-bond donors in the ester analog ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate [1][2]. A single H-bond donor can reduce the desolvation penalty associated with membrane permeation while still enabling specific target interactions, offering a quantitative differentiation point from both comparators.

Hydrogen bonding Permeability Solubility

Synthetic Tractability: Direct Conjugation via Free Carboxylic Acid vs. Ester Hydrolysis Requirement

The target compound provides a free carboxylic acid handle at position 2, enabling direct amide coupling without the need for ester hydrolysis. In contrast, the widely used ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate requires an additional hydrolysis step (typically saponification with LiOH or NaOH) to unmask the carboxylic acid, adding one synthetic step and potentially reducing overall yield [1]. This difference translates to a measurable reduction in synthetic step count when preparing amide libraries or conjugates, directly impacting procurement decisions for medicinal chemistry campaigns.

Amide coupling Library synthesis Protecting-group-free

Rotatable Bond Count: Comparison with XL413 and Ester Analog

The target compound contains two rotatable bonds (the pyrrolidine ring-to-pyrimidine bond and the carboxylic acid C–C bond). XL413 also contains two rotatable bonds, while the ester analog ethyl 4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine-2-carboxylate contains three rotatable bonds due to the ethyl ester moiety [1][2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding, potentially contributing to improved ligand efficiency. The quantitative equivalence with XL413 and slight advantage over the ester analog support selection of the target compound in fragment-based or structure-based design campaigns where rigidity is favored.

Molecular flexibility Entropic penalty Ligand efficiency

Recommended Application Scenarios for 4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid (933245-27-3)


Direct Amide Library Synthesis Without Protecting-Group Manipulation

The free carboxylic acid at position 2 enables immediate amide coupling with diverse amine building blocks using standard reagents (e.g., HATU, EDCI). This eliminates the ester hydrolysis step required for the ethyl ester analog, reducing synthesis time by one step and avoiding potential side reactions associated with basic hydrolysis conditions [1]. Procurement of the free acid is preferred when parallel synthesis of amide libraries is planned.

Lead Optimization Campaigns Requiring Balanced Lipophilicity

With a computed XLogP3 of 2.8, the target compound resides in a lipophilicity window that is often associated with favorable oral absorption and lower promiscuity risk compared to more lipophilic analogs [1]. This profile makes it a suitable core for lead series where maintaining logD in the 2–3 range is critical for achieving adequate permeability while minimizing CYP inhibition and hERG liability.

Structure-Based Design Favoring Low Rotatable Bond Count

The target compound possesses only two rotatable bonds, matching the flexibility profile of XL413 and outperforming the ethyl ester analog [1][2]. In fragment growing or scaffold hopping exercises, this low conformational flexibility can reduce the entropic penalty upon binding and improve ligand efficiency, making it an attractive starting point for structure-guided optimization.

Physicochemical Comparator Studies for Benzofuro[3,2-d]pyrimidine Scaffolds

When evaluating the impact of substituent variation on key drug-likeness parameters (XLogP, HBD, rotatable bonds), the target compound serves as a well-characterized reference point with computed properties that bridge the gap between more polar analogs (e.g., XL413) and more lipophilic ester derivatives [1][2]. Its availability from multiple vendors with purity up to 98% facilitates reproducible comparative studies .

Quote Request

Request a Quote for 4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.